Pentraxin 3 is classified within the pentraxin family of proteins, which are characterized by their ability to bind to various ligands and modulate immune responses. It is produced in response to inflammatory conditions and is found in various tissues, including synovial fluid in rheumatoid arthritis patients. The protein is secreted into the extracellular matrix, where it interacts with other components to influence cellular functions and immune responses .
The synthesis of pentraxin 3 can be initiated through several methods involving different cell types. Typically, human amniotic membrane cells and synoviocytes are used for in vitro studies. The production of pentraxin 3 can be stimulated by inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Quantitative polymerase chain reaction (qPCR) and enzyme-linked immunosorbent assay (ELISA) are commonly employed to measure mRNA expression and protein levels, respectively. For example, total RNA extraction is often performed using TRIzol reagent, followed by reverse transcription to generate complementary DNA for qPCR analysis . ELISA techniques allow for the quantification of pentraxin 3 levels in biological samples, providing insights into its expression under various conditions.
Pentraxin 3 has a complex molecular structure characterized by its C-terminal pentraxin domain, which forms octamers with D4 symmetry. This structure is stabilized by disulfide bonds and non-covalent interactions among its subunits. The N-terminal region consists of two parallel tetrameric coiled coils that provide flexibility and enable diverse interactions with other molecules .
Recent studies have utilized cryo-electron microscopy to elucidate the three-dimensional structure of pentraxin 3 at high resolution. This advanced imaging technique has revealed intricate details about the spatial arrangement of its domains, contributing to our understanding of how its structure relates to function .
Pentraxin 3 participates in several biochemical reactions within the extracellular matrix. It forms complexes with hyaluronic acid and heavy chains of proteoglycans, facilitating cellular signaling and interaction with immune cells. These interactions are crucial for modulating inflammation and tissue remodeling processes.
The formation of these complexes often involves covalent adducts between hyaluronic acid and heavy chains mediated by specific enzymes like hyaladherin TSG-6. This mechanism highlights the importance of pentraxin 3 in maintaining extracellular matrix integrity during inflammatory responses .
Pentraxin 3 functions as a humoral pattern recognition receptor that binds to pathogens and apoptotic cells, facilitating their clearance by immune cells. It also plays a role in modulating complement activation, thereby influencing inflammatory pathways.
Research indicates that pentraxin 3 can inhibit the alternative pathway of complement activation by forming complexes with factor H and C3b, effectively preventing excessive inflammation . This regulatory function underscores its significance in controlling immune responses during acute inflammation.
Pentraxin 3 is a glycoprotein with a molecular weight approximately ranging from 40 to 50 kDa depending on glycosylation status. It is soluble in physiological buffers and exhibits stability under various pH conditions.
The protein's activity is influenced by factors such as pH and ionic strength, which can affect its binding interactions with ligands. Its ability to form complexes with other macromolecules is essential for its biological functions .
Pentraxin 3 has garnered attention for its potential applications in clinical diagnostics and therapeutic interventions. It serves as a biomarker for various inflammatory conditions, including cardiovascular diseases and rheumatoid arthritis. Additionally, its roles in tissue repair and regeneration make it a candidate for therapeutic strategies aimed at enhancing wound healing or modulating immune responses during disease states .
PTX3 (pentraxin 3) is a prototypical long pentraxin composed of 381 amino acids, including a 17-residue signal peptide. Its primary structure features two functionally distinct domains:
The modular design enables PTX3 to act as a multifunctional scaffold, with the N-terminal domain mediating matrix interactions and the C-terminal domain handling immune recognition [9] [10].
Table 1: Functional Domains of PTX3
Domain | Structural Features | Key Ligands | Biological Functions |
---|---|---|---|
N-terminal | Coiled-coil α-helices; tetramerization | FGF2, IαI heavy chains, TSG-6, microbes | Matrix stabilization, anti-angiogenic effects |
C-terminal | β-jelly roll; pentraxin signature | C1q, P-selectin, ficolin-2, microbes | Complement activation, leukocyte recruitment |
PTX3 assembles into a high-molecular-weight octameric complex (340 kDa), distinguishing it from pentameric short pentraxins. Recent hybrid structural analyses (cryo-EM and AlphaFold) reveal:
This octameric configuration enables multivalent ligand binding. For example, a single PTX3 molecule can simultaneously engage eight heavy chains of IαI to crosslink hyaluronan (HA) matrices during inflammation [2] [10].
Table 2: Structural Features of PTX3 Oligomerization
Feature | Description | Functional Implication |
---|---|---|
Quaternary structure | Octamer (dimer of tetramers) | Multivalent ligand binding |
Symmetry | D4 symmetry | Stabilizes C-terminal core |
Disulfide bonds | Intra- and inter-chain (e.g., Cys15–Cys47, Cys210–Cys271) | Maintains octamer integrity |
N-terminal flexibility | Hinges between coiled coils | Adaptability to ligands/matrix microenvironments |
PTX3 contains a single N-glycosylation site at Asn220 within its C-terminal domain. Biochemical characterization reveals:
Unlike CRP (non-glycosylated) and SAP (minimally glycosylated), PTX3’s glycan microheterogeneity fine-tunes its immune functions in a context-dependent manner [4] [7].
Research Spotlight: Enzymatic removal of sialic acids increases PTX3’s affinity for C1q by 3-fold, demonstrating glycosylation’s role as a "molecular rheostat" for complement activation [7].
PTX3 diverges from short pentraxins (CRP, SAP) in gene organization, structural topology, and functional specialization:
Structural Comparisons:
Functional Implications:
Table 3: Structural and Functional Comparison of Human Pentraxins
Feature | PTX3 | CRP | SAP |
---|---|---|---|
Gene location | 3q25 | 1q23.2 | 1q23.1 |
Quaternary structure | Octamer (340 kDa) | Pentamer (115 kDa) | Pentamer/decamer (125 kDa) |
Glycosylation | Yes (Asn220; complex glycans) | No | Yes (Asn32; biantennary) |
Calcium dependence | No | Yes | Yes |
Key ligands | C1q, HA, FGF2, microbes | Phosphocholine, C1q | ECM components, amyloid fibrils |
Biological roles | Matrix stabilization, fungal immunity | Bacterial opsonization | Amyloid deposition, viral neutralization |
Structural Insight: Cryo-EM analyses confirm PTX3’s octameric structure is evolutionarily distinct from Limulus SAP (octameric but stackable into double rings), underscoring functional divergence in long vs. short pentraxins [5] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: